(2r,3s,4s,5r,6s,11r,13s)-3,5,8,10,13-pentahydroxy-11-methoxy-6,13-dimethyl-4-(methylamino)-3,4,5,6,11,12,13,14-octahydro-2h-2,6-epoxytetraceno[1,2-b]oxocine-9,16-dione
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Overview
Description
The compound “(2r,3s,4s,5r,6s,11r,13s)-3,5,8,10,13-pentahydroxy-11-methoxy-6,13-dimethyl-4-(methylamino)-3,4,5,6,11,12,13,14-octahydro-2h-2,6-epoxytetraceno[1,2-b]oxocine-9,16-dione” is a complex organic molecule with multiple functional groups, including hydroxyl, methoxy, and methylamino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including the formation of the hexacyclic core, functional group modifications, and stereochemical control. Common synthetic routes may include:
Cyclization reactions: to form the hexacyclic structure.
Hydroxylation and methoxylation: steps to introduce the hydroxyl and methoxy groups.
Amination reactions: to incorporate the methylamino group.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Catalytic processes: to enhance reaction efficiency.
Purification techniques: such as chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
Chemistry
Synthesis of complex molecules: The compound can serve as a building block for the synthesis of other complex organic molecules.
Study of reaction mechanisms: Its unique structure makes it an interesting subject for studying various chemical reactions.
Biology
Biochemical studies: The compound’s interactions with biological molecules can provide insights into biochemical pathways.
Drug development: Potential use as a lead compound for developing new pharmaceuticals.
Medicine
Therapeutic applications: Investigation of its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry
Material science: Use in the development of new materials with specific properties.
Catalysis: Potential use as a catalyst in industrial chemical reactions.
Mechanism of Action
The mechanism by which the compound exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Enzyme inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor modulation: Interacting with cellular receptors to modulate signaling pathways.
Gene expression: Influencing the expression of certain genes.
Comparison with Similar Compounds
Similar Compounds
(2r,3s,4s,5r,6s,11r,13s)-3,5,8,10,13-pentahydroxy-11-methoxy-6,13-dimethyl-4-(methylamino)-3,4,5,6,11,12,13,14-octahydro-2h-2,6-epoxytetraceno[1,2-b]oxocine-9,16-dione: Similar compounds may include other hexacyclic molecules with different functional groups.
Uniqueness
Structural complexity: The compound’s hexacyclic structure and multiple functional groups make it unique compared to simpler molecules.
Chemical properties:
Properties
CAS No. |
81445-91-2 |
---|---|
Molecular Formula |
C27H29NO10 |
Molecular Weight |
527.5 g/mol |
IUPAC Name |
(1S,10R,12S,21R,22S,23S,24R)-4,8,12,22,24-pentahydroxy-10-methoxy-1,12-dimethyl-23-(methylamino)-20,25-dioxahexacyclo[19.3.1.02,19.05,18.07,16.09,14]pentacosa-2,4,7(16),8,14,18-hexaene-6,17-dione |
InChI |
InChI=1S/C27H29NO10/c1-26(35)7-9-5-10-15(20(31)14(9)13(8-26)36-4)21(32)16-12(29)6-11-23(17(16)19(10)30)37-25-22(33)18(28-3)24(34)27(11,2)38-25/h5-6,13,18,22,24-25,28-29,31,33-35H,7-8H2,1-4H3/t13-,18-,22+,24-,25-,26+,27+/m1/s1 |
InChI Key |
PPUCUNKHOFYRLN-FJSFXKJISA-N |
SMILES |
CC1(CC(C2=C(C3=C(C=C2C1)C(=O)C4=C5C(=CC(=C4C3=O)O)C6(C(C(C(C(O5)O6)O)NC)O)C)O)OC)O |
Isomeric SMILES |
C[C@]1(C[C@H](C2=C(C3=C(C=C2C1)C(=O)C4=C5C(=CC(=C4C3=O)O)[C@]6([C@@H]([C@@H]([C@@H]([C@H](O5)O6)O)NC)O)C)O)OC)O |
Canonical SMILES |
CC1(CC(C2=C(C3=C(C=C2C1)C(=O)C4=C5C(=CC(=C4C3=O)O)C6(C(C(C(C(O5)O6)O)NC)O)C)O)OC)O |
Synonyms |
N-demethylmenogaril |
Origin of Product |
United States |
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